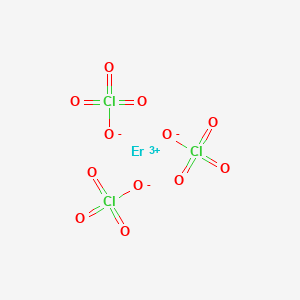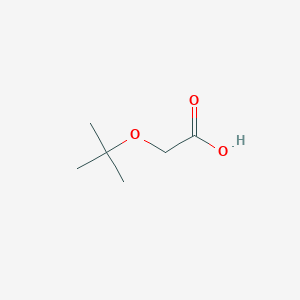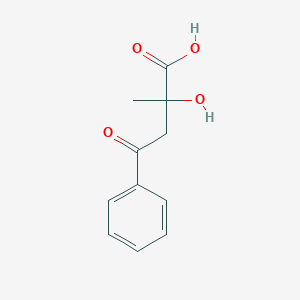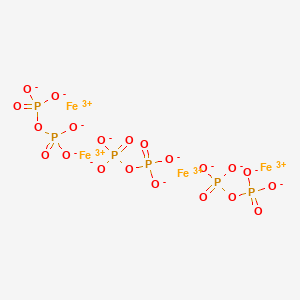
p-Terphenyl, 2',5'-distyryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Terphenyl, 2',5'-distyryl- (PTDS) is a fluorescent dye that has been widely used in various scientific research applications. PTDS is a derivative of terphenyl, which is a hydrocarbon consisting of three phenyl rings. The addition of styryl groups to PTDS enhances its fluorescence properties, making it a popular choice for fluorescence microscopy and imaging studies.
Mécanisme D'action
The fluorescence properties of p-Terphenyl, 2',5'-distyryl- are due to its ability to undergo a process known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from one part of the molecule to another upon excitation with light. This results in a change in the electronic structure of the molecule, leading to fluorescence emission.
Biochemical and Physiological Effects:
p-Terphenyl, 2',5'-distyryl- has been shown to be non-toxic and non-cytotoxic in various cell lines, making it a safe choice for imaging studies. It has also been shown to be stable under various physiological conditions, making it suitable for in vivo imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of p-Terphenyl, 2',5'-distyryl- is its high quantum yield, which makes it a highly sensitive fluorescent probe. It also has a long fluorescence lifetime, making it suitable for time-resolved imaging studies. However, p-Terphenyl, 2',5'-distyryl- has limited photostability, which can limit its use in long-term imaging studies.
Orientations Futures
There are several future directions for the use of p-Terphenyl, 2',5'-distyryl- in scientific research. It can be further developed as a biosensor for the detection of various analytes, including biomolecules and environmental pollutants. p-Terphenyl, 2',5'-distyryl- can also be used in the development of new imaging techniques for the study of biological processes at the cellular and molecular levels. Additionally, p-Terphenyl, 2',5'-distyryl- can be used in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
P-Terphenyl, 2',5'-distyryl- can be synthesized through a series of chemical reactions involving the coupling of 2-bromo-1,4-dibromobenzene and 2-bromo-1,4-dibromo-3,5-dimethylbenzene with styrene. The resulting product is then purified through column chromatography to obtain pure p-Terphenyl, 2',5'-distyryl-.
Applications De Recherche Scientifique
P-Terphenyl, 2',5'-distyryl- has been widely used in scientific research as a fluorescent probe for imaging and tracking various biological molecules and cellular processes. It has been used to study protein-protein interactions, DNA-protein interactions, and cellular signaling pathways. p-Terphenyl, 2',5'-distyryl- has also been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
14474-63-6 |
|---|---|
Formule moléculaire |
C34H26 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
Clé InChI |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




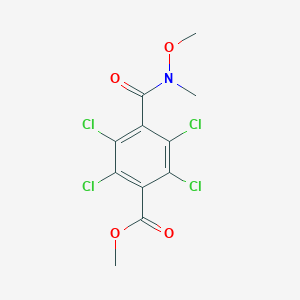
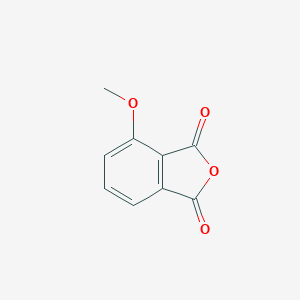



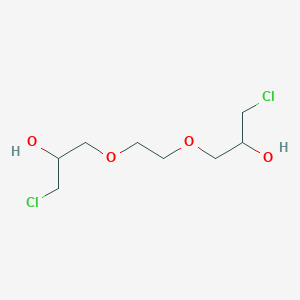
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
